molecular formula C14H18O4 B3429444 CID 3487928 CAS No. 744243-58-1

CID 3487928

Cat. No. B3429444
CAS RN: 744243-58-1
M. Wt: 250.29 g/mol
InChI Key: MZXJPLQWXLYEGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its properties and interactions. While specific details about the molecular structure of CID 3487928 are not available, it’s important to note that techniques such as high-throughput experimentation can be deployed to rapidly survey possible reaction conditions .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound interacts with other substances. While specific details about the chemical reactions involving CID 3487928 are not available, it’s known that the use of mathematical methods for the analysis of chemical reaction systems has a very long history .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. While specific details about the physical and chemical properties of CID 3487928 are not available, reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .

Scientific Research Applications

Medicine

CID 3487928 could potentially be used in the field of medicine. Complex Innovative Design (CID) trials are increasingly being used as an evaluation method by researchers, instead of traditional drug development pathways involving clinical trials from phases 1 to 4 . The CID approach enables researchers to carry out more complex trials that address multiple clinical questions at once .

Biochemistry

In biochemistry, CID 3487928 could have potential applications. For instance, Collision-induced dissociation (CID), a technique commonly used for the fragmentation of peptide ions, has many applications in proteomics .

Pharmacology

In pharmacology, studies assessing the antitumor effects of bortezomib in other hematologic malignancies and solid tumors are underway . A thorough understanding of the pharmacology, pharmacodynamics, and pharmacokinetics of this novel compound is essential for appropriate prescribing and monitoring of bortezomib therapy .

Proteomics

CID 3487928 could be used in proteomics. The generating function of CID, ETD, and CID/ETD pairs of tandem Mass Spectra has applications in Database search . This is particularly relevant in the field of proteomics, where mass spectrometry-based techniques are commonly used for identifying proteins .

Chemical Synthesis

In the field of chemical synthesis, CID 3487928 could have potential applications. Biocatalysis has become an important tool in chemical synthesis, allowing access to complex molecules with high levels of activity and selectivity and with low environmental impact .

Environmental Science

In environmental science, stomatal conductance (gs) is the diffusion of gas, such as carbon dioxide, water vapor, and oxygen, through the stomata of a plant. It also functions as the measure of stomatal opening in response to environmental conditions . This could be a potential application of CID 3487928.

properties

IUPAC Name

3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)9-18-12-6-4-11(5-7-14(15)16)8-13(12)17-3/h4-8,10H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJPLQWXLYEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199251
Record name 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid

CAS RN

744243-58-1
Record name 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744243-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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